molecular formula C19H18ClFN4O3 B2684806 2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775444-02-4

2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No.: B2684806
CAS No.: 1775444-02-4
M. Wt: 404.83
InChI Key: ZCEFGXQGCSEGHC-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H18ClFN4O3 and its molecular weight is 404.83. The purity is usually 95%.
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Biological Activity

The compound 2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, providing a comprehensive overview of relevant studies, findings, and data.

Basic Information

PropertyValue
Molecular Formula C19H18ClFN4O3
Molecular Weight 392.82 g/mol
CAS Number 1775444-02-4
IUPAC Name This compound

Antimicrobial Properties

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activities. For instance, studies have shown that compounds with similar structures demonstrate varying degrees of efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the oxadiazole moiety is often linked to enhanced antibacterial properties.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that related pyrido[1,2-c]pyrimidine derivatives can inhibit cancer cell proliferation. For example, certain pyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines . The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways critical for tumor growth.

Anti-inflammatory Effects

Compounds containing oxadiazole and pyrido[1,2-c]pyrimidine structures have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests a potential therapeutic application in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer drug .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors involved in inflammatory responses or cancer progression.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mitochondrial pathways.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O3/c1-2-15-22-17(23-28-15)16-14-8-3-4-9-24(14)19(27)25(18(16)26)10-11-12(20)6-5-7-13(11)21/h5-7H,2-4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEFGXQGCSEGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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